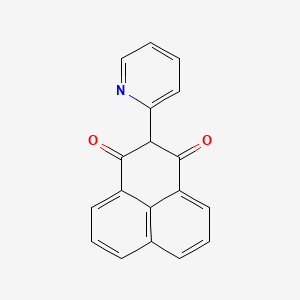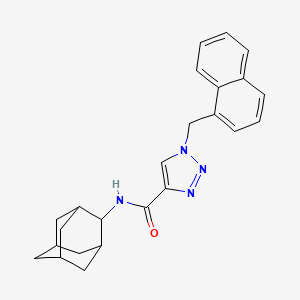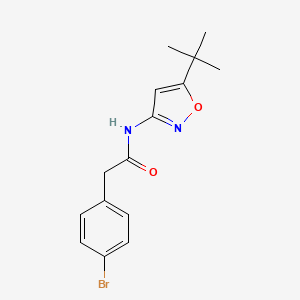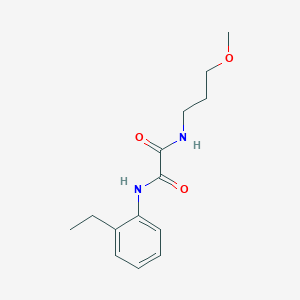
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione, also known as PPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PPD is a yellow crystalline powder that is soluble in organic solvents and is used in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is not fully understood, but it is believed to interact with cellular pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to inhibit the production of inflammatory cytokines and to reduce the growth and proliferation of cancer cells. This compound has also been shown to increase the activity of certain enzymes involved in antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is a versatile compound that can be used in a variety of experiments and applications. This compound is relatively easy to synthesize and is commercially available. However, this compound can be toxic in high doses and should be handled with care. This compound can also be sensitive to air and moisture and should be stored in a dry, dark place.
Orientations Futures
There are many potential future directions for research involving 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione. One area of interest is the development of new organic semiconductors using this compound as a building block. Another area of interest is the use of this compound as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to optimize its properties for use in various applications.
Méthodes De Synthèse
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with phthalic anhydride in the presence of a base, or the reaction of 2-chloropyridine with phthalic anhydride in the presence of an acid catalyst. The yield and purity of this compound can be improved by using high-temperature and high-pressure conditions.
Applications De Recherche Scientifique
2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as solar cells and transistors. This compound also exhibits anti-inflammatory and anti-cancer properties and has been studied as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-pyridin-2-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-12-7-3-5-11-6-4-8-13(15(11)12)18(21)16(17)14-9-1-2-10-19-14/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCALVNUPTBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385507 |
Source


|
| Record name | 1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94318-98-6 |
Source


|
| Record name | 1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)

